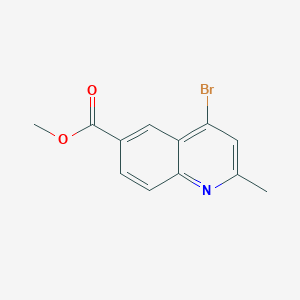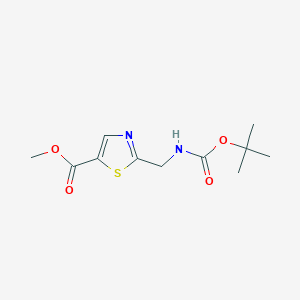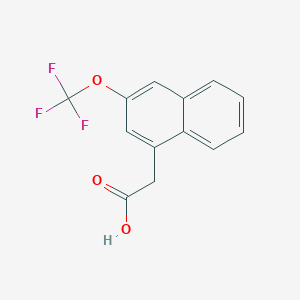![molecular formula C14H18N4O2 B11847806 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 92325-00-3](/img/structure/B11847806.png)
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is a compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-4-ones, including derivatives like 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol, often involves the use of metal catalysts. For instance, a Cu(I)-catalyzed synthesis can be employed, which involves C–N coupling, reductive amination, cyclization, and oxidation . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .
Industrial Production Methods
化学反応の分析
Types of Reactions
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups present on the compound.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce new functional groups onto the quinazoline ring.
科学的研究の応用
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, quinazoline derivatives can act as inhibitors of certain enzymes or receptors, thereby modulating various biological processes . The specific molecular targets and pathways would depend on the particular derivative and its intended application.
類似化合物との比較
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- Erlotinib
- Gefitinib
- Afatinib
- Lapatinib
- Vandetanib
Uniqueness
2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol is unique due to its specific structure, which includes a morpholine ring and an ethan-1-ol moiety. This unique structure may confer specific biological activities and properties that differentiate it from other quinazoline derivatives.
特性
CAS番号 |
92325-00-3 |
|---|---|
分子式 |
C14H18N4O2 |
分子量 |
274.32 g/mol |
IUPAC名 |
2-[(2-morpholin-4-ylquinazolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H18N4O2/c19-8-5-15-13-11-3-1-2-4-12(11)16-14(17-13)18-6-9-20-10-7-18/h1-4,19H,5-10H2,(H,15,16,17) |
InChIキー |
HYGVRZKJYFDRDM-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=NC3=CC=CC=C3C(=N2)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)
![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)


![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)

